molecular formula C19H24FN5O7S B7790864 Gemifloxacin mesylate CAS No. 204519-65-3

Gemifloxacin mesylate

Cat. No.: B7790864
CAS No.: 204519-65-3
M. Wt: 485.5 g/mol
InChI Key: JIYMVSQRGZEYAX-CWUUNJJBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gemifloxacin mesylate involves several steps, starting with the preparation of the core quinolone structure. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as High-Performance Liquid Chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Gemifloxacin mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinolone N-oxides, while substitution reactions can yield various substituted quinolones .

Mechanism of Action

Gemifloxacin mesylate exerts its antibacterial effects by inhibiting bacterial DNA synthesis. It specifically targets two key enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By binding to these enzymes, this compound prevents the bacteria from replicating and ultimately leads to bacterial cell death .

Biological Activity

Gemifloxacin mesylate (GEM) is a fourth-generation fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. It primarily targets Gram-positive and Gram-negative bacteria by inhibiting DNA synthesis through the inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication and survival . This article delves into the biological activity of GEM, highlighting its pharmacological properties, cytotoxicity studies, and its effects on various biological systems.

Gemifloxacin exerts its antibacterial effects by:

  • Inhibition of DNA Gyrase : This enzyme is crucial for unwinding DNA during replication.
  • Inhibition of Topoisomerase IV : Essential for separating replicated DNA strands.

These actions disrupt bacterial DNA replication, ultimately leading to cell death.

Spectrum of Activity

GEM is particularly effective against:

  • Gram-positive bacteria : Such as Streptococcus pneumoniae and Staphylococcus aureus.
  • Gram-negative bacteria : Including Escherichia coli and Haemophilus influenzae .

Clinical Applications

GEM is commonly utilized in treating:

  • Community-acquired pneumonia.
  • Acute bacterial sinusitis.
  • Chronic bronchitis exacerbations.

Cytotoxicity and Genotoxicity Studies

Research has investigated the safety profile of GEM, focusing on its cytotoxic, phototoxic, genotoxic, and photogenotoxic potentials.

Cytotoxicity Assessment

A study utilized the Neutral Red Uptake (NRU) assay and the MTT assay on 3T3 cell lines to evaluate cytotoxic effects. The findings indicated that GEM did not exhibit significant cytotoxicity at therapeutic concentrations but showed varying degrees of toxicity at higher concentrations .

Genotoxicity Evaluation

The alkaline comet assay was employed to assess genotoxic potential. Results suggested that GEM could induce DNA damage at elevated dosages, raising concerns about its long-term use in certain populations .

Table 1: Summary of Cytotoxicity and Genotoxicity Findings

Study AspectMethodologyFindings
CytotoxicityNRU, MTT assaysMinimal toxicity at therapeutic doses
GenotoxicityAlkaline comet assayInduced DNA damage at high doses

Oxidative Stress Studies

Recent studies have explored the impact of GEM on oxidative stress in non-target organisms. Research involving Galleria mellonella larvae demonstrated that dietary exposure to GEM resulted in increased levels of malondialdehyde (a marker of lipid peroxidation) and protein carbonyls, indicating oxidative damage. Notably, all concentrations tested led to increased activity of glutathione S-transferase, suggesting a detoxification response .

Table 2: Effects of GEM on Oxidative Stress Indicators in Galleria mellonella

GEM ConcentrationMalondialdehyde LevelsProtein Carbonyls LevelsGST Activity
0.001%BaselineBaselineBaseline
0.01%Moderate IncreaseModerate IncreaseIncreased
0.1%Significant IncreaseSignificant IncreaseIncreased
1.0%Highest IncreaseHighest IncreaseHighest

Case Studies and Clinical Research

Clinical studies have assessed the pharmacokinetics of GEM in human subjects. A bioequivalence study involving a single oral administration of 320 mg GEM tablets to healthy volunteers revealed crucial pharmacokinetic parameters:

Table 3: Pharmacokinetic Parameters of Gemifloxacin

ParameterValue
Cmax (µg/mL)[Insert Value]
Tmax (hours)[Insert Value]
AUC0-24 (µg·h/mL)[Insert Value]
AUC0-∞ (µg·h/mL)[Insert Value]

These parameters confirm that GEM achieves therapeutic concentrations within a clinically relevant timeframe, supporting its efficacy in treating bacterial infections .

Properties

IUPAC Name

7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O4.CH4O3S/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17;1-5(2,3)4/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27);1H3,(H,2,3,4)/b22-14+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYMVSQRGZEYAX-CWUUNJJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/1\CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045948
Record name Gemifloxacin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210353-53-0, 204519-65-3
Record name Gemifloxacin mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210353-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gemifloxacin mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210353530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gemifloxacin mesylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Gemifloxacin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GEMIFLOXACIN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4S9F8RL01
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

7-(3-Aminomethyl-4-methyloxyiminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (3.89 g, 10 mmol) was suspended in a mixture of dichloromethane and ethanol (110 ml, 8:2 v/v). Methanesulfonic acid (0.94 g, 9.8 mmol) was added dropwise and the resulting solution was stirred for 1 hour at 0° C. The resulting solid was filtered, washed with ethanol then dried to give the title compound (4.55 g).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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